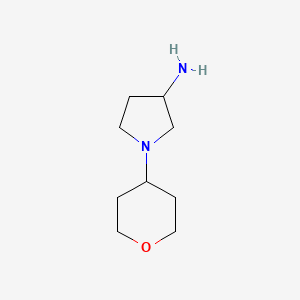

1-(Oxan-4-yl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-4-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQDRISFVOYKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Oxan 4 Yl Pyrrolidin 3 Amine

Strategies for Constructing the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of biologically active compounds. nih.gov Its synthesis is a well-trodden path in organic chemistry, with numerous methods available for its construction and functionalization. nih.govmdpi.com

Intramolecular Cyclization Protocols

Intramolecular cyclization is a powerful strategy for the formation of the pyrrolidine ring. This approach involves the cyclization of a linear precursor containing both a nucleophilic amine and an electrophilic center, leading to the formation of the five-membered ring. A common method is the intramolecular aza-Michael reaction, which has been utilized in the synthesis of various pyrrolidine derivatives. whiterose.ac.ukresearchgate.net Another approach is the intramolecular aminooxygenation of alkenes, which can be promoted by copper(II) to yield disubstituted pyrrolidines with high diastereoselectivity. nih.gov Furthermore, radical cyclization of functionalized precursors offers a method to create polysubstituted rings with significant stereocontrol. rsc.org

Intermolecular Cycloaddition Reactions, Including 1,3-Dipolar Cycloadditions and Multicomponent Reactions

Intermolecular cycloaddition reactions provide an efficient means to construct the pyrrolidine skeleton. Among these, the [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, is a prominent method for synthesizing substituted pyrrolidines. rsc.orgacs.orgwikipedia.org This reaction allows for the creation of multiple stereogenic centers in a single step. acs.org Azomethine ylides, often generated in situ from the condensation of α-amino acids with aldehydes or isatins, react with various dipolarophiles to yield a diverse range of pyrrolidine derivatives. mdpi.comnih.gov

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like pyrrolidines from simple starting materials in a single step. nih.govtandfonline.comresearchgate.netrsc.org These reactions offer high atom and step economy, making them attractive for generating molecular diversity. tandfonline.comrsc.org For instance, a four-component reaction involving an α,β-unsaturated ketone, an aldehyde, an amine, and a cyanide source can lead to highly functionalized pyrrolidines.

| Reaction Type | Key Reactants | Advantages |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | High stereocontrol, Access to diverse stereoisomers rsc.org |

| Multicomponent Reaction | Aldehyde, Amine, Alkene, etc. | High efficiency, Molecular diversity, Atom economy nih.govtandfonline.com |

Functionalization and Derivatization of Pre-existing Pyrrolidine Rings

An alternative to de novo ring construction is the functionalization of a pre-existing pyrrolidine ring. nih.govnih.gov This approach is particularly useful when starting from readily available chiral pyrrolidine derivatives like proline. nih.gov The pyrrolidine ring can be modified at various positions to introduce the desired functional groups. For instance, α-functionalization of pyrrolidines can be achieved through redox-neutral methods, allowing for the introduction of aryl substituents. rsc.org The substitution pattern on the pyrrolidine ring can significantly influence its biological activity and physical properties. nih.govnih.gov The ring can also undergo skeletal remodeling through ring-opening and expansion reactions to generate other nitrogen-containing heterocycles. nih.govresearchgate.netfigshare.comresearchgate.net

Reductive Amination and Related Amine-Forming Reactions

Reductive amination is a cornerstone reaction in amine synthesis and plays a crucial role in forming the N-substituted pyrrolidine core of 1-(Oxan-4-yl)pyrrolidin-3-amine. nih.gov This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing the target molecule, this would involve the reaction of pyrrolidin-3-amine with oxan-4-one. Various reducing agents can be employed for this transformation, with sodium borohydride being a common choice. researchgate.net One-pot reductive amination procedures have been developed to streamline this process, for example, using TiF4 as a catalyst with borane-ammonia as the reductant. rsc.orgnih.gov This method is widely used in the pharmaceutical industry due to its efficiency and broad applicability. nih.gov

Oxane Ring System Construction Methodologies

The oxane, or tetrahydropyran, ring is another key structural feature of the target molecule. Its synthesis can be accomplished through various cyclization strategies.

Cyclization of Hydroxy-Functionalized Precursors

A common and effective method for constructing the oxane ring is through the intramolecular cyclization of a hydroxy-functionalized acyclic precursor. nih.gov This can be achieved through an oxa-Michael reaction, where a hydroxyl group adds to an α,β-unsaturated carbonyl system within the same molecule. This approach allows for the formation of highly functionalized tetrahydropyran derivatives. The stereochemical outcome of the cyclization can often be controlled by the reaction conditions and the nature of the substrate.

Ring-Closing Metathesis and Intramolecular Nucleophilic Substitution

Ring-closing metathesis (RCM) stands as a powerful tool for the construction of cyclic structures, including the pyrrolidine ring. In a hypothetical RCM approach to this compound, a diene precursor would be required. This precursor would feature the oxane substituent attached to a nitrogen atom, which is itself connected to two alkenyl chains. The synthesis of such a diene could commence from tetrahydropyran-4-one, which can be converted to 4-aminotetrahydropyran. Subsequent N-alkylation with two different allyl halides would furnish the necessary diene. Treatment of this diene with a ruthenium-based catalyst, such as a Grubbs catalyst, would then initiate the ring-closing metathesis reaction to form the pyrroline ring, which can be subsequently reduced to the desired pyrrolidine.

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Grubbs' I Generation | Dichloromethane | 40 | 70-85 |

| Grubbs' II Generation | Toluene | 80 | 85-95 |

| Hoveyda-Grubbs' II Gen. | Dichloromethane | 40 | 90-98 |

Intramolecular nucleophilic substitution offers an alternative pathway to the pyrrolidine ring. This strategy typically involves a linear precursor containing both a nucleophilic amine and a suitable leaving group. For the synthesis of this compound, a possible precursor could be N-(4-halobutyl)-1-(oxan-4-yl)ethane-1,2-diamine. The intramolecular cyclization would be initiated by the nucleophilic attack of the secondary amine onto the carbon bearing the halogen, resulting in the formation of the pyrrolidine ring. The efficiency of this reaction is often dependent on the nature of the leaving group and the reaction conditions.

Reductive Etherification and Related Coupling Strategies

Reductive etherification, more accurately described as reductive amination in this context, provides a direct and efficient method for coupling the oxane and pyrrolidine rings. This approach involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of this compound, this would entail the reductive amination of tetrahydropyran-4-one with 3-aminopyrrolidine.

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the ketone and the amine. This intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a common choice due to its mildness and selectivity.

| Reducing Agent | Solvent | Additive | Typical Yield (%) |

| Sodium triacetoxyborohydride | Dichloroethane | Acetic Acid | 80-95 |

| Sodium cyanoborohydride | Methanol | - | 75-90 |

| Hydrogen/Palladium on Carbon | Ethanol | - | 70-85 |

Convergent and Fragment-Based Synthesis of the Heterocyclic Hybrid System

Strategies for Inter-Ring Bond Formation (N-C and C-C Linkages)

The key step in a convergent synthesis of this compound is the formation of the N-C bond between the nitrogen of the pyrrolidine ring and the C4 position of the oxane ring. As discussed previously, reductive amination of tetrahydropyran-4-one with 3-aminopyrrolidine is a highly effective method for achieving this linkage.

Alternatively, a nucleophilic substitution reaction could be employed. For instance, a 3-aminopyrrolidine derivative could react with a tetrahydropyran bearing a suitable leaving group at the 4-position, such as a tosylate or a halide. This approach, however, may be less efficient than reductive amination due to potential side reactions.

Chemo- and Regioselective Considerations in Coupling Reactions

When employing coupling strategies, chemo- and regioselectivity are crucial considerations, particularly when dealing with molecules possessing multiple reactive sites. In the reductive amination of tetrahydropyran-4-one with 3-aminopyrrolidine, the primary amine of the 3-aminopyrrolidine is significantly more nucleophilic than the secondary amine within the pyrrolidine ring, ensuring that the reaction occurs selectively at the desired position.

In the case of nucleophilic substitution, the choice of protecting groups for the pyrrolidine nitrogen and the 3-amino group would be critical to direct the reaction to the desired site and prevent unwanted side reactions.

Stereoselective and Asymmetric Synthetic Pathways to this compound

The synthesis of enantiomerically pure this compound requires the use of stereoselective or asymmetric synthetic methods. The chirality of the final compound is determined by the stereocenter at the C3 position of the pyrrolidine ring.

Utilization of Chiral Auxiliaries and Reagents

One common approach to asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. In the context of synthesizing a chiral 3-aminopyrrolidine precursor, a chiral auxiliary could be attached to an acyclic starting material. For example, a chiral amine could be used to form an enamine, which then undergoes a diastereoselective Michael addition to an appropriate acceptor. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched precursor to the desired 3-aminopyrrolidine.

Alternatively, chiral reagents can be employed to induce asymmetry. For instance, a prochiral enamine could be subjected to an asymmetric hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, to establish the stereocenter.

Another powerful strategy is to start from a chiral precursor, often derived from the "chiral pool" of naturally occurring enantiopure compounds like amino acids or carbohydrates. For instance, (S)-aspartic acid or (S)-malic acid could serve as starting materials for the synthesis of (S)-3-aminopyrrolidine derivatives. These approaches leverage the existing stereochemistry of the starting material to produce the target molecule in a specific enantiomeric form.

Application of Asymmetric Catalysis (Organocatalysis, Transition-Metal Catalysis)

The creation of specific stereoisomers of this compound relies on asymmetric catalysis to control the stereocenter at the C3 position of the pyrrolidine ring. Both organocatalysis and transition-metal catalysis offer powerful tools for this purpose.

Organocatalysis has emerged as a potent strategy for synthesizing chiral molecules without the need for metal catalysts. benthamdirect.com The pyrrolidine motif itself is a privileged structure in many organocatalysts, most notably proline and its derivatives. beilstein-journals.org These catalysts operate through various activation modes, such as enamine or iminium ion formation, to facilitate stereoselective bond formation. researchgate.net For instance, diarylprolinol silyl ethers are highly effective in a range of asymmetric transformations. nih.govnih.govunibo.it The synthesis of a 3-substituted pyrrolidine core can be achieved via asymmetric Michael additions or Mannich reactions. Cinchonidine-derived bifunctional amino-squaramide catalysts have been successfully used to synthesize highly substituted pyrrolidines bearing a stereogenic center at the 3-position. rsc.org

A hypothetical organocatalytic approach to a precursor of the target molecule could involve the asymmetric Michael addition of an aldehyde to a nitro-olefin, catalyzed by a chiral prolinamide, to establish the C3 stereocenter with high enantioselectivity. beilstein-journals.org

Transition-Metal Catalysis provides a complementary set of tools for asymmetric synthesis. nih.gov Copper(I) salts, for example, can catalyze three-component assembly reactions involving an α-diazo ester, an imine, and an alkene to generate substituted pyrrolidines with high diastereoselectivity. nih.govresearchgate.net Another approach involves the iron-catalyzed diastereoselective C-H amination of aliphatic azides, which can form 2,5-disubstituted pyrrolidines. nih.gov While this specific substitution pattern differs from the target molecule, the underlying principle of metal-catalyzed nitrene insertion represents a powerful strategy for forming the pyrrolidine ring with stereocontrol.

Table 1: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis To view the table, scroll left and right

| Catalytic System | Reaction Type | Key Features | Relevant Compounds | Reference |

|---|---|---|---|---|

| Organocatalysis | ||||

| Proline / Prolinamides | Michael Addition | Establishes stereocenters with high enantioselectivity (up to 85% ee). | 2,3-Substituted Pyrrolidines | beilstein-journals.orgrsc.org |

| Diarylprolinol Silyl Ethers | Aldehyde Functionalization | Widely used for various asymmetric transformations leading to chiral scaffolds. | General Pyrrolidine Precursors | nih.govnih.govunibo.it |

| Cinchonidine-derived Squaramide | Cascade Reaction | Creates quaternary stereocenters at the 3-position with high enantio- and diastereoselectivity. | 3,3-Disubstituted Pyrrolidines | rsc.org |

| Transition-Metal Catalysis | ||||

| Copper(I) Salts | Three-Component Assembly | Convergent synthesis of substituted pyrrolidines with excellent diastereoselectivity. | Polysubstituted Pyrrolidines | nih.gov |

| Iron Dipyrrin Complexes | Intramolecular C-H Amination | Diastereoselective conversion of aliphatic azides to pyrrolidines (>20:1 syn:anti). | 2,5-Disubstituted Pyrrolidines | nih.gov |

| Palladium Catalysis | Alkene Carboamination | Utilizes (hetero)arylthianthrenium triflates for synthesis of pyrrolidine derivatives. | Biologically Important Pyrrolidines | organic-chemistry.org |

Biocatalytic Transformations for Enantioselective Production

Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure compounds. mdpi.com Enzymes can operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity.

A highly relevant biocatalytic route for synthesizing the chiral 3-aminopyrrolidine core involves amine transaminases (ATAs). A one-pot photoenzymatic process has been developed to convert N-Boc-pyrrolidine into N-Boc-3-aminopyrrolidine. This method combines a photochemical oxyfunctionalization step to generate the intermediate ketone (N-Boc-3-pyrrolidinone) with a stereoselective enzymatic transamination, achieving up to 90% conversion and greater than 99% enantiomeric excess (ee). acs.org This approach directly provides the key chiral amine functionality required for the target molecule.

Another cutting-edge biocatalytic method employs directed evolution of enzymes. For example, an engineered cytochrome P411 variant, P411-PYS-5149, has been shown to catalyze the intramolecular insertion of an alkyl nitrene into C(sp³)–H bonds. This process constructs chiral pyrrolidine derivatives from simple organic azides with high efficiency and enantioselectivity (up to 99:1 er). acs.org This "new-to-nature" enzymatic reaction represents a powerful tool for creating chiral N-heterocycles. acs.org

These biocatalytic strategies could be integrated into a synthesis of this compound by first producing the enantiopure (R)- or (S)-3-aminopyrrolidine core, which would then be alkylated with oxan-4-one in a subsequent step.

Diastereoselective Control in Ring Formation and Subsequent Functionalization

When constructing a substituted pyrrolidine ring, controlling the relative stereochemistry of multiple substituents is crucial. Numerous diastereoselective synthetic methods have been developed to address this challenge.

Multicomponent reactions (MCRs) are particularly efficient, as they can construct complex molecules with multiple stereocenters in a single operation. A TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent has been shown to produce highly functionalized pyrrolidines with excellent diastereoselectivity. acs.orgnih.gov

Metal-promoted cyclizations also offer excellent diastereocontrol. For instance, a copper-promoted intramolecular aminooxygenation of specific alkene substrates can yield 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) greater than 20:1. nih.gov Similarly, Yb(OTf)₃ has been used as a Lewis acid catalyst in a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to favor the formation of pyrrolidines with a cis relationship between the 2- and 5-substituents. organic-chemistry.org

Radical cyclizations provide another avenue for diastereoselective ring formation. The reductive radical cyclization of 3-aza-5-hexenyl radicals carrying a 1-hydroxyalkyl group can produce trans-2,4-disubstituted pyrrolidines as the major product with a cis/trans ratio of approximately 1/10. acs.org The choice of catalyst, substrate, and reaction conditions allows for fine-tuning of the stereochemical outcome to selectively access different diastereomers. nih.govscholaris.ca

Advanced and Sustainable Synthetic Innovations

Recent innovations in synthetic chemistry have focused on developing more efficient, scalable, and environmentally friendly processes. These advanced methodologies are highly applicable to the synthesis of complex heterocycles like this compound.

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved purity. mdma.ch The mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and efficient heating. nih.gov

In the context of pyrrolidine synthesis, MAOS has been successfully applied to various steps, including N-alkylation and ring-forming reactions. nih.gov Compared to conventional heating, microwave-assisted methods can reduce reaction times from hours to minutes. For example, a cycloaddition reaction that took 8 hours with conventional heating was completed in 4 hours using a microwave protocol. nih.gov This technology could be applied to accelerate the final reductive amination step between 3-aminopyrrolidine and oxan-4-one to produce the target compound efficiently.

Continuous Flow Processing for Enhanced Efficiency and Scalability

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and straightforward scalability. nih.gov

For the multi-step synthesis of substituted pyrrolidines, different flow reactors can be linked together to create a "telescoped" process that avoids the need to isolate and purify intermediates. acs.org This has been demonstrated using an H-Cube® flow reactor for catalytic reductions in sequence with other reactions. acs.org Flow systems can also be combined with in-line purification using immobilized scavengers, further streamlining the workflow. nih.gov A synthesis of this compound could be designed as a continuous process, integrating the pyrrolidine ring formation, functionalization, and final alkylation steps into a single, automated sequence, making it highly efficient for larger-scale production. uc.pt

Principles of Green Chemistry in Complex Heterocycle Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of nitrogen-containing heterocycles is an area where these principles can have a significant impact. nih.gov

Key green strategies applicable to the synthesis of this compound include:

Use of Catalysis : Employing catalytic (organocatalysis, transition-metal catalysis) and biocatalytic methods minimizes waste by using small amounts of catalysts to generate large quantities of product. mdpi.com

Atom Economy : Designing syntheses, such as multicomponent reactions, that maximize the incorporation of all materials used in the process into the final product. acs.org

Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, polyethylene glycol (PEG), or ionic liquids. researchgate.netacs.org

Energy Efficiency : Using energy-efficient techniques like microwave-assisted synthesis or performing reactions at ambient temperature and pressure. nih.gov

Renewable Feedstocks : Exploring the use of bio-based starting materials for synthesis. springernature.com

By integrating these advanced catalytic, biocatalytic, and process intensification technologies, the synthesis of this compound can be achieved in a manner that is not only efficient and selective but also sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization for Rigorous Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the primary tool for mapping the chemical environment and connectivity of atoms within 1-(Oxan-4-yl)pyrrolidin-3-amine . Due to the absence of publicly available experimental spectra, the following sections are based on predicted data and theoretical analysis of the compound's known structure.

Proton (¹H) NMR for Chemical Environment Mapping

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The predicted spectrum for This compound would exhibit distinct signals for the protons on the pyrrolidine (B122466) ring, the oxane (tetrahydropyran) ring, and the amine group.

The protons on the oxane ring are expected to appear in two main groups: those adjacent to the ring oxygen (positions 2 and 6) would be the most deshielded, appearing further downfield (typically δ 3.5-4.0 ppm). The remaining methylene protons on the oxane ring (positions 3 and 5) would resonate at a higher field. The proton at the C4 position of the oxane ring, being a methine proton, will show a distinct multiplicity based on its coupling with adjacent protons.

On the pyrrolidine ring, the protons attached to carbons adjacent to the nitrogen atom (positions 2 and 5) would be deshielded compared to the other ring protons. The methine proton at the C3 position, attached to the same carbon as the amine group, is expected to have a chemical shift influenced by the electron-withdrawing nature of the nitrogen. The primary amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Predicted ¹H NMR Data Table (Note: Data is predicted and serves as an illustrative example. Actual experimental values may vary.)

| Proton Position (Abbreviation) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Oxane H2, H6 (axial & equatorial) | 3.8 - 4.0 (eq), 3.2 - 3.4 (ax) | m |

| Oxane H3, H5 (axial & equatorial) | 1.6 - 1.8 (eq), 1.3 - 1.5 (ax) | m |

| Oxane H4 | 2.4 - 2.6 | tt (triplet of triplets) |

| Pyrrolidine H2, H5 (axial & equatorial) | 2.8 - 3.2 | m |

| Pyrrolidine H4 (axial & equatorial) | 1.9 - 2.1 (eq), 1.5 - 1.7 (ax) | m |

| Pyrrolidine H3 | 3.3 - 3.5 | m |

| -NH₂ | 1.5 - 2.5 | br s (broad singlet) |

Carbon (¹³C) NMR for Carbon Skeleton Delineation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in This compound will produce a distinct signal.

The carbons in the oxane ring adjacent to the oxygen (C2 and C6) are expected to be the most downfield of the sp³ carbons, typically appearing in the δ 65-70 ppm region. The C4 carbon of the oxane ring, bonded to the pyrrolidine nitrogen, will also be significantly downfield. Within the pyrrolidine ring, the carbons bonded to the nitrogen (C2 and C5) will resonate at a lower field than the other pyrrolidine carbons. The C3 carbon, bearing the amine group, will also be deshielded.

Predicted ¹³C NMR Data Table (Note: Data is predicted and serves as an illustrative example. Actual experimental values may vary.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxane C2, C6 | ~67.5 |

| Oxane C3, C5 | ~32.0 |

| Oxane C4 | ~60.0 |

| Pyrrolidine C2, C5 | ~52.0 |

| Pyrrolidine C3 | ~50.0 |

| Pyrrolidine C4 | ~34.0 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key expected correlations would be observed between adjacent protons on both the pyrrolidine and oxane rings (e.g., H2/H3, H3/H4, and H4/H5 on the pyrrolidine ring).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. drugbank.com It would provide a clear link between each proton signal and the carbon it is attached to, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. drugbank.com This is vital for connecting the two ring systems. For instance, a key correlation would be expected between the H4 proton of the oxane ring and the C2 and C5 carbons of the pyrrolidine ring, confirming the N-C4 linkage.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental formula. For This compound (C₉H₁₈N₂O), the expected exact mass can be calculated.

Predicted HRMS Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O |

| Calculated Monoisotopic Mass | 170.1419 g/mol |

| Predicted [M+H]⁺ Ion | 171.1492 m/z |

Fragmentation analysis in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely involve the cleavage of the C-N bond connecting the two rings, or the loss of the aminopyrrolidine moiety from the oxane ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of This compound is expected to show several key absorption bands:

N-H Stretching: The primary amine will show a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. A secondary amine N-H stretch (from the pyrrolidine ring) would also be present in this region, often as a single, weaker band.

C-H Stretching: Aliphatic C-H stretching vibrations from both rings will be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1590-1650 cm⁻¹ range.

C-O-C Stretching: A strong, characteristic band for the ether linkage in the oxane ring is expected in the 1070-1150 cm⁻¹ region.

C-N Stretching: Aliphatic C-N stretching vibrations for both the amine and the pyrrolidine nitrogen will appear in the 1020-1250 cm⁻¹ range.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would unambiguously confirm the bond lengths, bond angles, and the relative stereochemistry of the chiral centers. For chiral molecules like the (S)- or (R)-enantiomers of This compound , anomalous dispersion methods could be used to determine the absolute configuration.

As of this writing, there is no publicly available crystal structure data for This compound in crystallographic databases. Obtaining such data would require the successful growth of a single crystal of suitable quality and subsequent analysis by X-ray diffraction.

Computational Chemistry and Theoretical Investigations of 1 Oxan 4 Yl Pyrrolidin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Optimized Geometries

A thorough review of scientific databases and literature indicates that specific quantum chemical calculations, such as those employing Density Functional Theory (DFT), for the elucidation of the electronic structure and optimized geometries of 1-(Oxan-4-yl)pyrrolidin-3-amine have not been reported. While DFT is a widely used method for determining these fundamental molecular properties, providing insights into orbital energies, charge distribution, and bond characteristics, such studies on this particular compound are not present in the accessible literature. mdpi.comresearchgate.net

Conformational Analysis and Exploration of Energy Landscapes

The conformational flexibility of this compound, arising from the puckering of both the oxane and pyrrolidine (B122466) rings and the rotation around the bond connecting them, is critical to its chemical behavior. However, a detailed conformational analysis and exploration of the potential energy landscape for this specific molecule have not been documented in published research. Such studies are essential for identifying the most stable low-energy conformers that are likely to be populated under experimental conditions. researchgate.netnih.gov

Predictive Spectroscopic Parameter Calculation to Complement Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), which serve to complement and aid in the interpretation of experimental data. nih.govdntb.gov.ua For this compound, there are no available studies in the scientific literature that report the in silico prediction of its spectroscopic properties.

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the potential reaction pathways and characterizing the transition states of reactions involving this compound is fundamental for predicting its reactivity and guiding synthetic efforts. At present, there is no published research that computationally elucidates reaction mechanisms or performs transition state analysis for this compound.

In Silico Design Principles for Related Scaffolds

The this compound scaffold holds potential for the development of novel compounds with specific biological or material properties. The application of in silico design principles, which leverage computational tools to guide the rational design of new molecules based on this scaffold, has not been specifically reported in the literature. Such studies would typically involve techniques like molecular docking, pharmacophore modeling, or quantitative structure-activity relationship (QSAR) analysis to explore how modifications to the core structure influence its properties. rsc.org

Role As a Strategic Building Block and Intermediate in Complex Molecular Architectures

The strategic importance of 1-(Oxan-4-yl)pyrrolidin-3-amine lies in its capacity to serve as a foundational element in the synthesis of more elaborate molecules. Its constituent heterocyclic systems, the pyrrolidine (B122466) and the oxane, are prevalent motifs in numerous biologically active compounds. The pyrrolidine ring is a core component of many natural alkaloids and pharmaceuticals. Similarly, the oxane (tetrahydropyran) ring is a common feature in many natural products and approved drugs, often contributing to favorable binding interactions and metabolic stability.

The combination of these two rings in a single, readily functionalizable molecule provides a powerful tool for chemists to explore novel chemical space. The primary amine at the 3-position of the pyrrolidine ring and the secondary amine within the ring itself can be selectively functionalized, allowing for the stepwise construction of complex derivatives.

Precursor in the Construction of Diverse Nitrogen and Oxygen Heterocyclic Systems

As a bifunctional amine, this compound is a key precursor for the synthesis of a wide range of nitrogen and oxygen-containing heterocyclic systems. The primary amine can readily participate in reactions such as condensations, acylations, and reductive aminations to form new carbon-nitrogen bonds. This allows for the annulation of additional rings onto the pyrrolidine core or the attachment of various side chains.

For instance, reaction with dicarbonyl compounds can lead to the formation of fused heterocyclic systems, such as pyrazines or pyridines. The secondary amine of the pyrrolidine can be functionalized to introduce further diversity, for example, through N-alkylation or N-arylation, which can be used to modulate the electronic and steric properties of the final molecule.

Chiral Auxiliary or Scaffold in Enantioselective Transformations

The inherent chirality of this compound, with stereocenters at the 3-position of the pyrrolidine ring and the 4-position of the oxane ring, makes it a candidate for use as a chiral auxiliary or scaffold in asymmetric synthesis. Chiral amines are widely employed to control the stereochemical outcome of chemical reactions.

While specific applications of this compound as a chiral auxiliary are not extensively documented in publicly available literature, its structural features are analogous to other chiral amines that have proven effective in inducing stereoselectivity in reactions such as aldol additions, Michael reactions, and Diels-Alder cycloadditions. The defined spatial arrangement of the amine groups and the bulky oxane substituent can create a chiral environment that favors the formation of one enantiomer over the other.

Participation in Nucleophilic Substitution, Ring-Opening, and Ring-Closure Reactions

The nucleophilic nature of the primary and secondary amine groups in this compound dictates its participation in a variety of important chemical transformations. These amines can act as nucleophiles in substitution reactions, displacing leaving groups from alkyl or acyl halides to form new C-N bonds.

Furthermore, the pyrrolidine ring itself can be involved in ring-opening and ring-closure reactions. Under specific conditions, the C-N bonds of the pyrrolidine can be cleaved, providing access to linear amino alcohol derivatives. Conversely, intramolecular reactions involving functional groups appended to the amine nitrogens can lead to the formation of new bicyclic or polycyclic systems through ring-closure (cyclization) reactions. These transformations significantly expand the synthetic utility of this building block.

Integration into Multi-component Reaction Schemes for Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. The bifunctional nature of this compound makes it an ideal substrate for MCRs.

Its ability to react with multiple electrophiles in a sequential or concerted manner allows for the rapid construction of complex molecules from simple starting materials. For example, in a Ugi or Passerini-type reaction, the primary amine can react with an aldehyde, an isocyanide, and a carboxylic acid to generate highly functionalized peptide-like structures in a single step. This approach is highly efficient and allows for the creation of large libraries of related compounds for screening in drug discovery programs.

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of complex molecules like 1-(Oxan-4-yl)pyrrolidin-3-amine is the development of pathways that are not only high-yielding but also adhere to the principles of green chemistry. Future research will likely focus on moving away from multi-step, resource-intensive methods towards more streamlined and sustainable alternatives.

Key strategies that are poised to influence the synthesis of this compound include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are inherently atom-economical. The application of MCRs, such as the 1,3-dipolar cycloaddition of azomethine ylides, could provide a rapid and efficient route to highly substituted pyrrolidine (B122466) cores. nih.govtandfonline.com

Borrowing Hydrogen Methodology: This powerful strategy allows for the amination of alcohols, which are readily available starting materials. researchgate.net An approach using this methodology could enable the direct synthesis of functionalized pyrrolidines from acyclic triols and primary amines, significantly reducing the number of synthetic steps and waste generated. researchgate.net

Photocatalysis: Photo-promoted reactions, such as the ring contraction of abundant feedstocks like pyridines, offer a novel and sustainable approach to synthesizing pyrrolidine derivatives. researchgate.net Harnessing visible light to drive chemical transformations represents a frontier in green synthetic chemistry.

| Methodology | Key Advantages | Potential Application | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to complexity. | One-pot synthesis of the core this compound scaffold. | tandfonline.com |

| Borrowing Hydrogen Catalysis | Atom-efficient, uses simple precursors (diols/triols and amines), generates water as the only byproduct. | Direct annulation of acyclic precursors to form the pyrrolidine ring. | researchgate.net |

| Photoredox Catalysis | Uses sustainable energy source (visible light), enables novel transformations. | Ring contraction of larger heterocycles to access the pyrrolidine skeleton. | researchgate.net |

Exploration of Novel Derivatization and Functionalization Strategies

To explore the structure-activity relationship (SAR) of this compound, the development of diverse and efficient derivatization methods is crucial. The primary amine handle and the C-H bonds on both heterocyclic rings offer multiple points for modification.

Future efforts in this area will likely concentrate on:

Late-Stage Functionalization: Methods that allow for the modification of the core scaffold in the final steps of a synthesis are highly valuable. Photoredox-catalyzed C-H functionalization is a powerful tool for introducing a wide range of substituents onto the pyrrolidine or oxane rings without the need for pre-functionalized starting materials. acs.org This approach enables the rapid generation of analog libraries for biological screening.

Novel Reagents for Amine Derivatization: The primary amine is a key functional group for derivatization. Research into new reagents, such as those based on the 1,3-oxazinoquinoline-4-one structure, can provide novel linkers and moieties for conjugation, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. nih.govsemanticscholar.orgresearchgate.net

Exploring Diverse Coupling Chemistries: Beyond traditional amide coupling, a wider range of chemical transformations can be employed to unite amines with other building blocks. nih.gov Investigating reactions like sulfonamide formation, urea synthesis, or reductive amination can significantly expand the accessible chemical space and lead to derivatives with unique properties. nih.gov

| Reaction Type | Target Site | Potential Outcome | Reference |

|---|---|---|---|

| Acylation / Amide Coupling | Primary Amine | Introduction of diverse R-groups, modulation of polarity and H-bonding. | ijrpr.com |

| Reductive Amination | Primary Amine | Formation of secondary amines, extension of carbon scaffold. | ijrpr.com |

| C-H Functionalization | Pyrrolidine or Oxane Ring | Direct introduction of aryl or alkyl groups without pre-activation. | acs.org |

| Sulfonamide Formation | Primary Amine | Introduction of a key pharmacophore, altering acidity and solubility. | nih.gov |

Advanced Stereochemical Control in Multi-Chiral Center Synthesis

The 3-amino position of the pyrrolidine ring is a stereocenter. The synthesis and derivatization of this compound must therefore address the challenge of stereochemical control, which is critical for pharmacological activity.

Emerging strategies to tackle this challenge include:

Asymmetric Catalysis: The use of chiral catalysts in reactions like the 1,3-dipolar cycloaddition of azomethine ylides allows for the direct synthesis of enantiomerically enriched pyrrolidines. nih.govrsc.org Developing catalytic systems that are effective for the specific substrates required for this compound synthesis is a key research goal.

Biocatalysis: Enzymes, such as transaminases, offer an environmentally friendly and highly selective method for asymmetric synthesis. nih.gov A biocatalytic approach could be employed to resolve a racemic mixture or to directly synthesize the desired enantiomer of the amine from a ketone precursor.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as proline or 4-hydroxyproline, is a well-established strategy for synthesizing optically pure pyrrolidine derivatives. mdpi.com Adapting these precursors to incorporate the oxane moiety represents a robust path to stereochemically defined products.

Integration with Automated and High-Throughput Synthesis Platforms

The rapid exploration of chemical space required for modern drug discovery necessitates a move towards automated synthesis. Integrating the synthesis of this compound derivatives with high-throughput platforms is a significant but worthwhile challenge.

Key developments in this area include:

Continuous Flow Chemistry: Flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and the ability to telescope multiple reaction steps. nih.gov An automated, continuous flow synthesis could enable the rapid production of a library of derivatives from various amine and functionalization feedstocks. nih.gov

Robotic Synthesis Platforms: Automated platforms can perform complex synthetic sequences, purification, and analysis with minimal human intervention. dntb.gov.ua Applying such systems to the synthesis of this compound derivatives would dramatically accelerate the pace of discovery by allowing for the systematic exploration of SAR.

| Feature | Advantage in Drug Discovery | Reference |

|---|---|---|

| High-Throughput | Rapid generation of large compound libraries for screening. | nih.gov |

| Reproducibility | Increased consistency and reliability of experimental results. | dntb.gov.ua |

| Miniaturization | Reduced consumption of expensive reagents and starting materials. | dntb.gov.ua |

| Data Integration | Seamless capture of reaction parameters and analytical data for analysis. | nih.gov |

Theoretical Contributions to Reaction Discovery and Optimization

Computational chemistry is an increasingly indispensable tool in modern synthetic chemistry. Theoretical studies can provide deep insights that guide experimental work, saving time and resources.

For this compound, theoretical contributions could include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. nih.govresearchgate.net This information is invaluable for understanding reaction mechanisms and predicting the feasibility of new synthetic routes. beilstein-journals.orgresearchgate.net

Reaction Optimization: Computational models can help predict the effect of different catalysts, solvents, and reaction conditions, guiding the optimization of synthetic procedures for higher yield and selectivity. ijrpr.com

Rational Design of Derivatives: Molecular modeling can be used to predict the binding of derivatives to a biological target, allowing for the rational design of new compounds with improved potency and selectivity. This approach helps to focus synthetic efforts on the most promising candidates.

| Computational Method | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculating reaction energetics, elucidating reaction mechanisms. | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulating solvent effects and conformational dynamics. | ijrpr.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. | researchgate.net |

| Virtual Screening / Docking | Predicting binding affinity of derivatives to a target protein. | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.